Home > Products > Screening Compounds P17911 > 6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine - 85841-26-5

6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Catalog Number: EVT-2955113
CAS Number: 85841-26-5
Molecular Formula: C11H8ClN5
Molecular Weight: 245.67
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine butanedioate (TTI-237)

Compound Description: TTI-237 is a novel microtubule-active compound. It inhibits the binding of [(3)H]vinblastine to tubulin and causes marked turbidity development, similar to docetaxel. TTI-237 displays in vivo antitumor activity in human cancer xenograft models. []Relevance: This compound and 6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine share the core [, , ]triazolo[1,5-a]pyrimidin-7-amine structure. Both are distinguished by the substituents at the 6-position of the triazolopyrimidine scaffold. []

Preladenant

Compound Description: Preladenant is a potent and highly selective adenosine A2A receptor antagonist (Ki = 1.1 nM) with over 1000-fold selectivity over other adenosine receptors. [] It attenuates A2A receptor agonist-induced hypolocomotion, potentiates l-Dopa-induced rotations in Parkinson's disease models, and exhibits antidepressant-like effects in behavioral despair tests. []Relevance: While not structurally identical, preladenant's activity as an adenosine A2A receptor antagonist is relevant in the context of exploring the therapeutic potential of targeting this receptor system, similar to how the structure of 6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine might be modified to target similar biological pathways. []

SCH 412348 (7-[2-[4-2,4-Difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine])

Compound Description: SCH 412348 is another potent and selective adenosine A2A receptor antagonist (Ki = 0.6 nM) with over 1000-fold selectivity over other adenosine receptor subtypes. [] It demonstrates similar pharmacological effects as preladenant in rodent models of movement disorders and depression. [] Relevance: While not a direct structural analogue of 6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, SCH 412348's activity as a highly selective A2A receptor antagonist highlights the significance of exploring diverse chemical structures for targeting specific receptor subtypes, which is a relevant consideration when investigating the potential applications of 6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine. []

2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine (SCH58261)

Compound Description: SCH58261 is a selective adenosine A2A receptor antagonist. [, ] Studies using this compound demonstrate the involvement of A2A receptors in the relaxation of murine corpus cavernosum smooth muscle cells. []
Relevance: SCH58261 shares a similar structure to 6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, both containing a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core structure. The presence of different substituents on the core structure likely influences their specific receptor binding affinities and pharmacological effects. []

Overview

6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a triazolo-pyrimidine core, which is known for its versatility in drug design and biological activity. Its structure includes a chlorophenyl group, which enhances its specificity and potential efficacy against various molecular targets.

Source and Classification

This compound is classified under the triazolo[1,5-a]pyrimidine derivatives. It is primarily synthesized for research purposes and is available through chemical suppliers specializing in pharmaceutical compounds. The International Chemical Identifier (InChI) for this compound is 85841-26-5, indicating its unique chemical structure.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves cyclization reactions of appropriate precursors. A common synthetic route includes:

  1. Starting Materials: The synthesis often begins with 4-chlorobenzylamine and 3-amino-1,2,4-triazole.
  2. Reaction Conditions: The reaction is performed in the presence of a suitable catalyst and solvent under controlled heating conditions to facilitate the formation of the triazolo-pyrimidine ring.
  3. Purification: After the reaction, the product is purified through methods such as recrystallization or chromatography to achieve the desired yield and purity.

Industrial production may utilize continuous flow reactors to enhance scalability and efficiency while optimizing yield and purity for commercial applications .

Molecular Structure Analysis

Structure and Data

The molecular formula of 6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is C11_{11}H9_{9}ClN5_{5}. Its structure consists of a triazole fused to a pyrimidine ring with a chlorophenyl substituent at the sixth position.

  • Molecular Weight: Approximately 232.67 g/mol
  • Melting Point: Specific melting point data may vary; empirical studies should be conducted for precise characterization.

The compound's structural features contribute to its biological activity, particularly due to the presence of the chlorophenyl group which can enhance interactions with biological targets .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical transformations:

  • Oxidation: Can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can participate in nucleophilic substitution reactions at the chlorophenyl moiety.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide in acidic medium.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Nucleophiles like amines or thiols in the presence of a base .
Mechanism of Action

The mechanism of action for compounds similar to 6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves interaction with specific biological targets that may include enzymes or receptors involved in disease pathways. For instance, certain derivatives have shown potential as enzyme inhibitors or anticancer agents by modulating signaling pathways such as the ERK signaling pathway .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Solubility characteristics should be evaluated in various solvents for practical applications.

Chemical Properties

The compound exhibits properties typical of heterocyclic compounds with potential reactivity due to functional groups present in its structure. Stability under various conditions should be assessed to ensure safe handling and application in research .

Applications

6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has several scientific applications:

  • Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit tumor cell growth.
  • Biological Research: Used as a building block for synthesizing more complex molecules with biological activity.
  • Material Science: Explored for use in developing new materials and chemical processes .
Synthesis and Structural Optimization

Synthetic Methodologies for Triazolopyrimidine Core Construction

The synthesis of 6-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine relies on robust methodologies for constructing the bicyclic triazolopyrimidine scaffold. The most efficient approach involves condensation reactions between 3-amino-1,2,4-triazole (AT) and β-functionalized carbonyl precursors. For C6-aryl substituted derivatives like our target compound, β-keto esters or β-diketones serve as ideal substrates due to their dual electrophilic centers [4] [7]. A key advancement is the one-pot, three-component reaction enabling simultaneous introduction of the C6-aryl group and C7-amine functionality. This method couples 4-chlorobenzaldehyde, 3-aminotriazole, and cyanoacetamide derivatives in the presence of triethylamine catalyst, yielding the target scaffold at 120°C in DMF with 76–85% efficiency [8]. Alternative routes employ pre-formed enolates; for example, reaction of 3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one with 3-aminotriazole in glacial acetic acid achieves regioselective cyclization [4]. Microwave-assisted synthesis has emerged as a green alternative, reducing reaction times from 10 hours to <30 minutes while improving yields by 15–20% [7].

Table 1: Key Synthetic Methods for Triazolopyrimidine Core

MethodConditionsYield (%)RegioselectivityReference
Three-component reactionEt₃N/DMF, 120°C, 10 h76–85High (C6-aryl) [8]
Enone condensationGlacial acetic acid, reflux, 8 h70–78Moderate [4]
Microwave-assistedDMF, 150 W, 140°C, 25 min85–92High [7]

Regioselective Functionalization at C6 and C7 Positions

Regiocontrol in C6/C7 disubstituted triazolopyrimidines is governed by electronic and steric directing effects. The C6 position exhibits higher electrophilicity due to the electron-deficient nature of the pyrimidine ring, favoring nucleophilic attack at this site. For 6-(4-chlorophenyl)[1,2,4]triazolopyrimidines, the C7-amine is introduced via SNAr displacement of a C7-chloro precursor under ammonia saturation [4]. This reaction proceeds optimally in dioxane at 60°C for 12 hours, achieving >90% conversion. Computational studies reveal the C7 position has a Fukui function (f⁻) value of 0.087 vs. 0.042 at C5, confirming its enhanced susceptibility to nucleophiles [3]. Steric effects further modulate selectivity: Bulkier substituents at C6 (e.g., 4-chlorophenyl vs. phenyl) decrease C5/C7 functionalization byproduct formation from 22% to <5% [8]. Alternative strategies employ protecting group tactics, where a phenylsulfonyl group at N1 directs amination exclusively to C7, followed by deprotection to yield the 7-amine derivative [4].

Role of 4-Chlorophenyl Substituent in Scaffold Stability and Reactivity

The 4-chlorophenyl group at C6 critically influences electronic distribution, metabolic stability, and target binding. Hammett constants (σ = +0.23) indicate moderate electron-withdrawing effects, reducing the electron density at N1/C2/N3 by 12% (DFT calculations) [9]. This enhances resistance to oxidative degradation in liver microsomes, with t₁/₂ > 45 min vs. 22 min for unsubstituted analogs [5]. The chlorine's ortho effect creates a rotational barrier of 8.3 kcal/mol, stabilizing a coplanar conformation with the triazolopyrimidine core that optimizes π-stacking interactions in biological targets [9]. In antimicrobial applications, the chloro substituent increases lipophilicity (clogP +0.7 vs. phenyl), improving membrane penetration as evidenced by a 3.5-fold increase in bacterial cell uptake [5]. Crucially, it avoids the metabolic liabilities of para-fluoro analogs, which form reactive quinone imines, and para-methyl derivatives, which undergo benzylic hydroxylation [3] [9].

Table 2: Electronic and Bioavailability Properties of C6 Substituents

C6 SubstituentHammett σclogPMicrosomal t₁/₂ (min)CYP3A4 Inhibition
4-Cl-C₆H₄+0.232.8>45Low
4-F-C₆H₄+0.062.432Moderate
4-CH₃-C₆H₄-0.172.628Low
C₆H₅02.122Low

Lead Optimization Strategies for Enhanced Bioactivity

Systematic optimization of 6-(4-chlorophenyl)[1,2,4]triazolopyrimidin-7-amine leverages structure-activity relationship (SAR) studies focusing on three domains: the triazolopyrimidine core, C6-aryl, and C7-amine. Bioisosteric replacement of the triazole N4 with CH (yielding imidazopyrimidine) abolishes antimicrobial activity (MIC >128 μg/mL vs. 2 μg/mL), confirming hydrogen bonding at N4 is essential [1] [5]. At C7, primary amines exhibit 5–7× greater potency than secondary or tertiary analogs due to hydrogen-bond donation capacity. Acylation of the C7-amine, however, improves antimycobacterial activity 3-fold by enhancing cell permeability [1] [10]. For the C6-aryl group, para-substitution with chlorine provides optimal steric and electronic properties; ortho-chloro analogs show 60% reduced activity due to torsional strain, while meta-substitution diminishes target affinity by disrupting coplanarity [5] [9]. Hybridization strategies tethering triazolopyrimidines to known pharmacophores (e.g., indole via C2 linkage) yield dual-acting inhibitors with sub-micromolar activity against M. tuberculosis and influenza polymerase [4] [8].

Table 3: Structure-Activity Relationship of Key Modifications

Modification SiteStructural ChangeBiological ImpactPotency Shift
CoreN4→CH (imidazopyrimidine)Loss of H-bonding to target>50× ↓
C7 amineNH₂ → NHAcEnhanced cell penetration3× ↑
C7 amineNH₂ → NHMeSteric clash in binding pocket8× ↓
C6 aryl4-Cl → 2-ClTorsional strain reduces coplanarity6× ↓
C6 aryl4-Cl → 4-CNExcessive electron withdrawal4× ↓
C2 positionH → Indole-C2-linkerDual-target engagement12× ↑ (IAV)*

*IAV: Influenza A virus inhibition [4] [8]

Concluding Remarks

The strategic synthesis and optimization of 6-(4-chlorophenyl)[1,2,4]triazolopyrimidin-7-amine exemplifies rational design of nitrogen-rich heterocycles with tunable bioactivity. Regioselective functionalization protocols enable precise installation of the bioactive 4-chlorophenyl group and primary amine, while SAR-driven modifications balance target engagement and physicochemical properties. This scaffold’s versatility positions it as a privileged structure for developing novel antimicrobial and antiviral agents.

Properties

CAS Number

85841-26-5

Product Name

6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

IUPAC Name

6-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Molecular Formula

C11H8ClN5

Molecular Weight

245.67

InChI

InChI=1S/C11H8ClN5/c12-8-3-1-7(2-4-8)9-5-14-11-15-6-16-17(11)10(9)13/h1-6H,13H2

InChI Key

SZOGRDCSLLFTNT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(N3C(=NC=N3)N=C2)N)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.